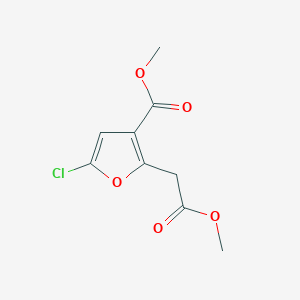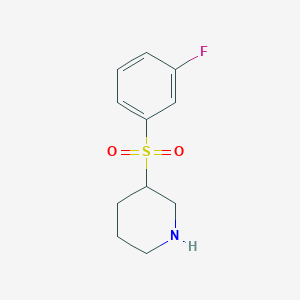
2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond occurs with syn-selectivity and proceeds in an anti-Markovnikov manner . The reaction conditions are generally mild, allowing for the rapid formation of the desired organoborane compound.
Industrial Production Methods
Industrial production of this compound often employs the same hydroboration techniques but on a larger scale. The use of pinacol boronic esters, which are bench-stable and easy to purify, is common in industrial settings .
化学反应分析
Types of Reactions
2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form alcohols.
Reduction: Reduction reactions can convert the boron moiety into hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace the boron moiety with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, N-bromosuccinimide for free radical bromination, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
科学研究应用
2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Utilized in the development of biologically active compounds and pharmaceuticals.
Medicine: Plays a role in the synthesis of drug molecules and therapeutic agents.
Industry: Used in the production of polymers, agrochemicals, and other industrial products.
作用机制
The mechanism by which 2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-carbon bond. This bond formation is facilitated by palladium catalysts in Suzuki–Miyaura coupling reactions. The boron moiety acts as a nucleophile, transferring to the palladium center and forming a new carbon-carbon bond .
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 3-Methylsulfonylphenylboronic acid
Uniqueness
2-(4-Methyl-3-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity under mild conditions. Its ability to participate in a wide range of chemical reactions, particularly Suzuki–Miyaura coupling, sets it apart from other similar compounds .
属性
分子式 |
C14H21BO4S |
|---|---|
分子量 |
296.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(4-methyl-3-methylsulfonylphenyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO4S/c1-10-7-8-11(9-12(10)20(6,16)17)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 |
InChI 键 |
WMFPDWIISIZWCA-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide;hydrochloride](/img/structure/B12089346.png)
![N-[1-(pyridin-3-yl)ethyl]cyclopentanamine](/img/structure/B12089347.png)

![1-Propanol, 3,3'-[(2-methylpropyl)phosphinylidene]bis-](/img/structure/B12089357.png)

![Benzoic acid, 2-[(2-iodophenyl)amino]-](/img/structure/B12089375.png)





